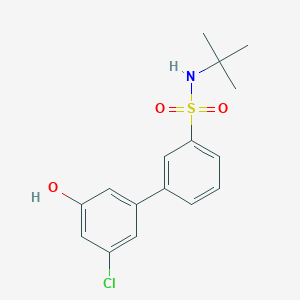
4-(2-Hydroxyphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyphenyl)-2-nitrophenol, 95% (4-NPP) is an organic compound that has been widely studied for its numerous applications in scientific research. It is a yellow-orange crystalline solid with a melting point of 140°C. 4-NPP is used in a variety of laboratory experiments and research applications due to its unique properties.
Aplicaciones Científicas De Investigación
4-(2-Hydroxyphenyl)-2-nitrophenol, 95% has numerous scientific research applications due to its unique properties. It is used as a reagent in a variety of organic syntheses, such as the synthesis of quinolines, pyridines, and phenols. It is also used as a catalyst in the synthesis of polymers, such as polystyrene and polycarbonates. In addition, 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% has been used in the synthesis of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the compound acts as a reducing agent, which means that it can reduce the oxidation state of other molecules. This is due to the presence of the hydroxyl group on the 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% molecule, which can donate electrons to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% in laboratory experiments is its low cost and easy availability. In addition, it is relatively stable and has a low toxicity. However, 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% is not very soluble in water, and its solubility decreases with increasing temperature. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4-(2-Hydroxyphenyl)-2-nitrophenol, 95%. One possibility is to further investigate its biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% in the synthesis of pharmaceuticals. Finally, research could be conducted to develop methods to increase the solubility of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% in water, as this would make it easier to use in laboratory experiments.
Métodos De Síntesis
4-(2-Hydroxyphenyl)-2-nitrophenol, 95% can be synthesized through a number of methods, including the nitration of 4-hydroxybenzaldehyde or the oxidation of 4-hydroxybenzyl alcohol. The most common method is the nitration of 4-hydroxybenzaldehyde, which involves the reaction of 4-hydroxybenzaldehyde with concentrated nitric acid and sulfuric acid. The reaction produces a yellow-orange crystalline solid that is 95% pure 4-(2-Hydroxyphenyl)-2-nitrophenol, 95%.
Propiedades
IUPAC Name |
4-(2-hydroxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFINYVAWIDHHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686218 |
Source


|
| Record name | 3'-Nitro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyphenyl)-2-nitrophenol | |
CAS RN |
1261945-04-3 |
Source


|
| Record name | 3'-Nitro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)


![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)




